4-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde
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Overview
Description
4-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde moiety linked to a piperidine ring via an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of 3-methylpiperidine with 4-hydroxybenzaldehyde in the presence of an appropriate base to form the ethoxy linkage. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques like crystallization or chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions on the piperidine ring.
Major Products
Oxidation: 4-(2-(3-Methylpiperidin-1-yl)ethoxy)benzoic acid.
Reduction: 4-(2-(3-Methylpiperidin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted piperidine derivatives depending on the substituent used.
Scientific Research Applications
4-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including cytotoxic effects on tumor cells.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and generating reactive oxygen species . The compound’s ability to bind to DNA and affect cell cycle progression further contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde: Similar structure but with a methoxy group instead of a methyl group on the piperidine ring.
3-Methoxy-4-hydroxybenzaldehyde: Lacks the piperidine moiety and has a hydroxyl group instead.
Uniqueness
4-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde is unique due to the presence of the 3-methylpiperidine moiety, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-13-3-2-8-16(11-13)9-10-18-15-6-4-14(12-17)5-7-15/h4-7,12-13H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJHHXNWPXGFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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